2,4,4'-Trichlorobiphenyl

Catalog No.
S585565
CAS No.
7012-37-5
M.F
C12H7Cl3
M. Wt
257.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4'-Trichlorobiphenyl

CAS Number

7012-37-5

Product Name

2,4,4'-Trichlorobiphenyl

IUPAC Name

2,4-dichloro-1-(4-chlorophenyl)benzene

Molecular Formula

C12H7Cl3

Molecular Weight

257.5 g/mol

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H

InChI Key

BZTYNSQSZHARAZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl

Solubility

1.05e-06 M

Synonyms

2,4,4’-PCB; 2,4,4’-Trichloro-1,1’-biphenyl; 2’,4,4’-Trichlorobiphenyl; 4,2’,4’-Trichloro-1,1’-biphenyl; 4,2’,4’-Trichlorobiphenyl; CB 28; K 28; PCB 28

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl

Environmental Fate and Impact Studies:

  • Understanding persistence and behavior

    Research explores how 2,4,4'-trichlorobiphenyl behaves in different environmental compartments, such as soil, water, and air. This includes investigating its persistence, degradation rates, and potential for bioaccumulation in various organisms []. These studies are crucial for predicting its long-term environmental behavior and potential risks.

  • Impact on ecosystems

    Studies assess the impact of 2,4,4'-trichlorobiphenyl on various ecosystems and organisms. This includes investigating its effects on plant growth, photosynthesis, and antioxidant defense systems, as well as its potential for endocrine disruption in wildlife []. These studies are essential for understanding the ecological consequences of PCB contamination and informing potential remediation strategies.

Human Health Effects:

  • Toxicity assessment

    Research investigates the potential adverse effects of 2,4,4'-trichlorobiphenyl on human health. This includes studies on its absorption, metabolism, and potential for carcinogenicity []. Understanding these aspects is crucial for informing public health guidelines and regulations related to PCB exposure.

  • Biomonitoring

    Studies measure the presence of 2,4,4'-trichlorobiphenyl in human blood and tissues to assess exposure levels in different populations []. This information is vital for understanding the extent of human exposure and identifying potential at-risk groups.

2,4,4'-Trichlorobiphenyl (CAS: 7012-37-5), also known as PCB 28 or 2,4,4'-TCB, belongs to the class of organic compounds known as polychlorinated biphenyls (PCBs) []. PCBs are man-made chemicals consisting of two benzene rings linked by a single carbon-carbon bond, with chlorine atoms replacing hydrogen atoms at various positions on the rings [].

PCB 28 was once widely used in various industrial applications due to its chemical stability, flame retardant properties, and insulating capabilities. However, due to its persistence in the environment and potential health risks, production of PCBs was banned in most developed countries in the 1970s [].


Molecular Structure Analysis

PCB 28 has a biphenyl core structure with three chlorine atoms substituted at the 2nd, 4th, and 4'th positions of the rings []. This specific arrangement gives PCB 28 a relatively planar structure, contributing to its chemical stability. The presence of chlorine atoms disrupts the electron distribution in the molecule, making it hydrophobic and lipophilic (attracted to fats). This property allows PCB 28 to accumulate in fatty tissues of living organisms [].


Chemical Reactions Analysis

  • High-temperature combustion: PCB 28 can undergo thermal breakdown at high temperatures, potentially releasing toxic byproducts like chlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).
  • Biodegradation: Certain microorganisms have been shown to degrade PCBs under specific conditions. However, complete degradation of PCB 28 by microbes is often slow and incomplete.

Physical And Chemical Properties Analysis

  • Melting point: -107.3 °C []
  • Boiling point: 295 °C []
  • Solubility: Low solubility in water (0.1 mg/L) []. Highly soluble in organic solvents like fats and oils.
  • Stability: Relatively stable under ambient conditions.

Mechanism of Action (not applicable)

PCB 28 is considered a persistent organic pollutant (POP) due to its resistance to degradation and ability to bioaccumulate in the food chain. Studies suggest potential health risks associated with PCB exposure, including:

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as probably carcinogenic to humans (Group 2A).
  • Endocrine disruption: PCBs can interfere with hormone signalling, potentially leading to developmental and reproductive problems.
Typical of aromatic compounds. These include:

  • Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles under certain conditions.
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
  • Dechlorination: Under anaerobic conditions or in the presence of specific catalysts, dechlorination can occur, leading to less chlorinated biphenyls.

The stability of 2,4,4'-trichlorobiphenyl makes it resistant to degradation, contributing to its persistence in the environment .

2,4,4'-Trichlorobiphenyl has been shown to exhibit toxic effects on biological systems. Studies indicate that exposure to this compound can lead to:

  • Cellular Damage: It has been observed to damage cellular structures in plants, particularly chloroplasts, through mechanisms involving the overproduction of reactive oxygen species (ROS) at concentrations as low as 100 μg/L .
  • Carcinogenicity: The International Agency for Research on Cancer classifies it as a Group 1 carcinogen, indicating sufficient evidence for its carcinogenicity in humans .

The synthesis of 2,4,4'-trichlorobiphenyl typically involves chlorination of biphenyl. Common methods include:

  • Direct Chlorination: Biphenyl is reacted with chlorine gas in the presence of a catalyst at elevated temperatures.
  • Electrophilic Aromatic Substitution: This method involves using chlorinating agents such as sulfuryl chloride or phosgene in the presence of Lewis acids.

These methods can produce various chlorinated biphenyls; therefore, careful control of reaction conditions is necessary to yield the desired compound .

Historically, 2,4,4'-trichlorobiphenyl was used in several applications due to its desirable properties:

  • Electrical Insulation: Used in transformers and capacitors due to its excellent dielectric properties.
  • Heat Transfer Fluids: Employed in heat transfer applications because of its thermal stability.
  • Industrial

Research on the interactions of 2,4,4'-trichlorobiphenyl with biological systems indicates significant effects on cellular processes. For example:

  • Toxicity Mechanisms: Studies suggest that PCB-28 disrupts cellular homeostasis by inducing oxidative stress and altering mitochondrial function .
  • Environmental Impact: Its persistence in ecosystems leads to bioaccumulation and biomagnification through food chains.

These interactions highlight the importance of understanding the ecological and health implications associated with exposure to this compound .

Similar compounds to 2,4,4'-trichlorobiphenyl include other polychlorinated biphenyls. A comparison is provided below:

Compound NameMolecular FormulaChlorine Substitution PatternNotable Properties
2-ChlorobiphenylC12H9ClOne chlorineLess toxic than higher chlorinated PCBs
3-ChlorobiphenylC12H9ClOne chlorineSimilar physical properties
2,2',5-TrichlorobiphenylC12H8Cl3Three chlorinesHigher toxicity compared to PCB-28
3,3',4-TrichlorobiphenylC12H8Cl3Three chlorinesKnown for endocrine-disrupting effects

The uniqueness of 2,4,4'-trichlorobiphenyl lies in its specific chlorine substitution pattern which influences its biological activity and environmental persistence compared to other polychlorinated biphenyls. Its distinct toxicity profile makes it a subject of extensive research regarding its ecological and health impacts .

XLogP3

5.6

LogP

5.62 (LogP)

UNII

844ODP31Q0

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (94.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.95e-04 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

7012-37-5

Wikipedia

2,4,4'-trichlorobiphenyl

Biological Half Life

75.86 Days

Dates

Modify: 2023-08-15

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